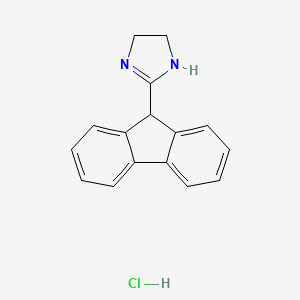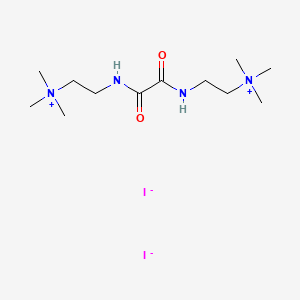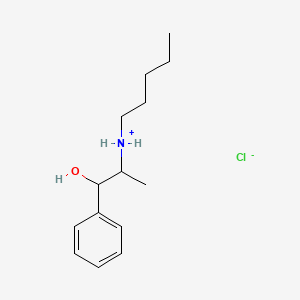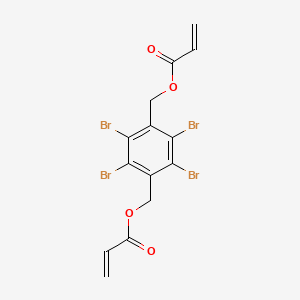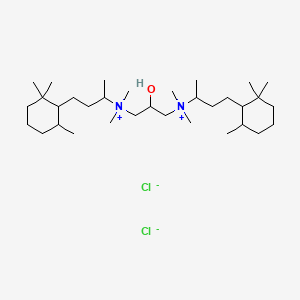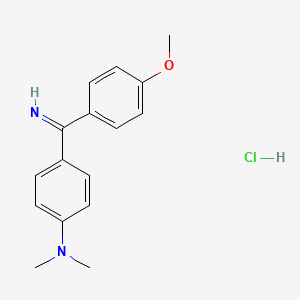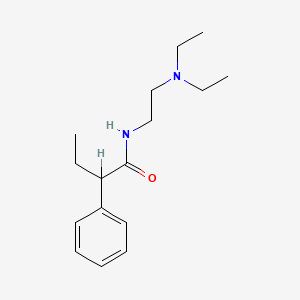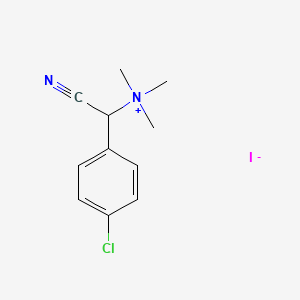
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is a quaternary ammonium compound that features a benzyl group substituted with a chlorine atom at the para position and a cyano group at the alpha position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide typically involves the reaction of p-chlorobenzyl chloride with trimethylamine, followed by the introduction of a cyano group. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Phase-transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Reaction of p-chlorobenzyl chloride with trimethylamine: This step forms the quaternary ammonium salt.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Chemical Reactions Analysis
Types of Reactions
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The cyano group can be reduced to primary amines, while the benzyl group can undergo oxidation to form benzaldehyde derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Primary Amines: From the reduction of the cyano group.
Benzaldehyde Derivatives: From the oxidation of the benzyl group.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
Chemistry
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. It is also employed in phase-transfer catalysis and as a reagent in various coupling reactions.
Biology and Medicine
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate makes it valuable in the synthesis of various end products.
Mechanism of Action
The mechanism of action of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and coupling, to form different products.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium iodide: Lacks the cyano and chloro substituents.
(p-Methyl-alpha-cyanobenzyl)trimethylammonium iodide: Contains a methyl group instead of a chlorine atom.
(p-Chloro-alpha-cyanobenzyl)triethylammonium iodide: Has ethyl groups instead of methyl groups on the ammonium center.
Uniqueness
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is unique due to the presence of both the cyano and chloro substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
73663-99-7 |
|---|---|
Molecular Formula |
C11H14ClIN2 |
Molecular Weight |
336.60 g/mol |
IUPAC Name |
[(4-chlorophenyl)-cyanomethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-14(2,3)11(8-13)9-4-6-10(12)7-5-9;/h4-7,11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
DJNRVNNKRWXXHV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C(C#N)C1=CC=C(C=C1)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


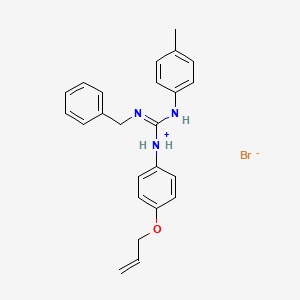
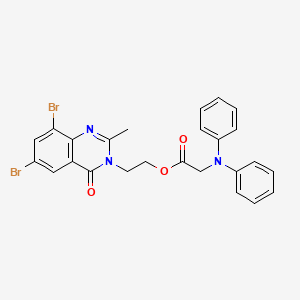
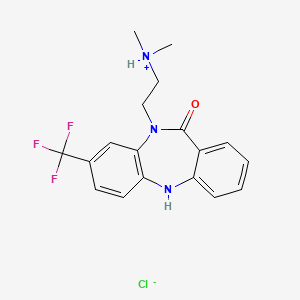
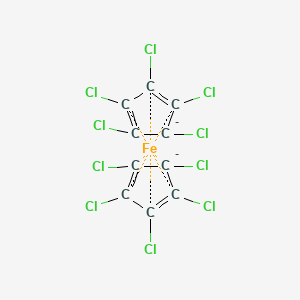
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
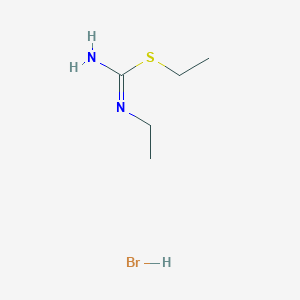
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
